

Spectral Data Analysis of 4-Aminopyrimidine-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminopyrimidine-5-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectral data for **4-aminopyrimidine-5-carboxylic acid** (CAS No. 20737-41-1), a versatile building block in pharmaceutical and chemical research. While a complete set of experimentally verified spectra for this specific molecule is not readily available in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups and structural analogs. This guide also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- Molecular Formula: C₅H₅N₃O₂
- Molecular Weight: 139.11 g/mol [\[1\]](#)
- Appearance: White to yellow powder or crystals[\[1\]](#)
- Purity: Typically ≥95%[\[1\]](#)

Predicted Spectral Data

The following tables summarize the expected spectral data for **4-aminopyrimidine-5-carboxylic acid**. These values are predictions based on the analysis of similar structures and

general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H on C2	~8.5 - 9.0	Singlet	Deshielded due to adjacent nitrogen atoms.
H on C6	~8.0 - 8.5	Singlet	Deshielded by adjacent nitrogen and the carboxylic acid group.
-NH ₂	~5.0 - 7.0	Broad Singlet	Chemical shift can vary with concentration and solvent. Exchangeable with D ₂ O.
-COOH	~11.0 - 13.0	Broad Singlet	Highly deshielded proton. Exchangeable with D ₂ O.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	~165 - 175	Characteristic chemical shift for a carboxylic acid carbonyl carbon.
C4 (C-NH ₂)	~155 - 165	Attached to an electron-donating amino group.
C2	~150 - 160	Deshielded by two adjacent nitrogen atoms.
C6	~145 - 155	Deshielded by adjacent nitrogen and carboxylic acid.
C5 (C-COOH)	~110 - 120	Shielded relative to other ring carbons.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong	Very characteristic broad absorption due to hydrogen bonding. [2] [3]
N-H Stretch (Amine)	3500 - 3300	Medium	Two bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)	3100 - 3000	Medium to Weak	
C=O Stretch (Carboxylic Acid)	1730 - 1680	Strong	Position can be affected by hydrogen bonding. [2]
C=N and C=C Stretch (Ring)	1650 - 1450	Medium to Strong	Multiple bands are expected for the pyrimidine ring.
C-O Stretch (Carboxylic Acid)	1320 - 1210	Medium	[2]
N-H Bend (Amine)	1650 - 1580	Medium	
O-H Bend (Carboxylic Acid)	1440 - 1395 and 950 - 910	Medium	[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Interpretation	Notes
139	$[M]^+$	Molecular ion peak.
122	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for carboxylic acids. ^[4]
111	$[M - CO]^+$ or $[M - N_2H]^+$	Decarbonylation or loss of a diazinyl fragment.
94	$[M - COOH]^+$	Loss of the carboxylic acid group. ^[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-aminopyrimidine-5-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. To confirm the identity of the -NH₂ and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.^[5]
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a

thin, transparent pellet using a hydraulic press.

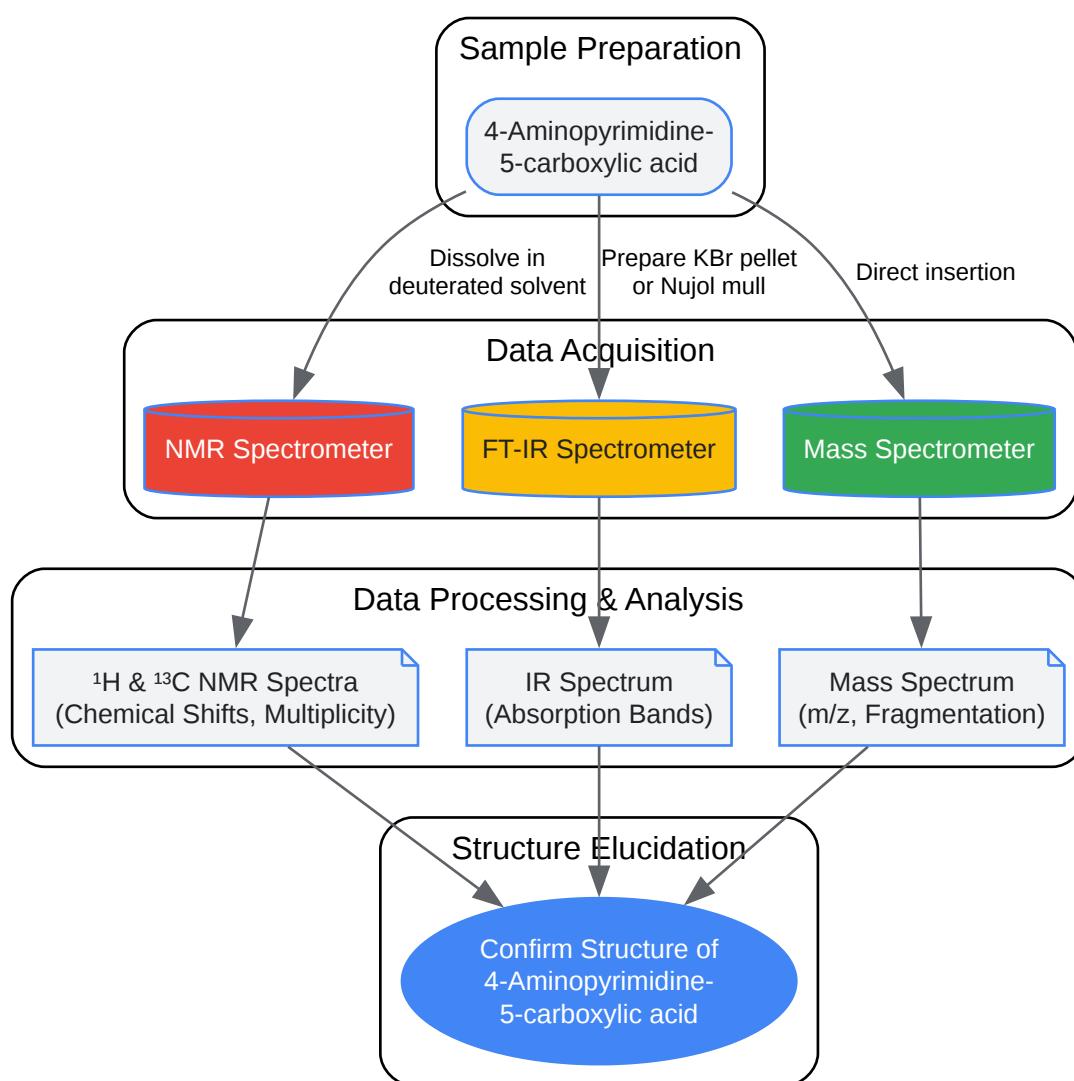
- Sample Preparation (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
- Ionization: Utilize Electron Ionization (EI) to generate charged fragments.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-aminopyrimidine-5-carboxylic acid**.



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